Journal Name:Journal of Peptide Science
Journal ISSN:1075-2617
IF:2.408
Journal Website:http://onlinelibrary.wiley.com/journal/10.1002/(ISSN)1099-1387
Year of Origin:1995
Publisher:John Wiley and Sons Ltd
Number of Articles Per Year:63
Publishing Cycle:Monthly
OA or Not:Not
Identification of peptides from defatted wheat germ proteins with dual functionality: Emulsifying activity and anti-adhesive activity against Helicobacter pylori
Journal of Peptide Science ( IF 2.408 ) Pub Date: 2023-04-29 , DOI: 10.1016/j.ifset.2023.103367
The objective of this study was to identify peptides derived from defatted wheat germ proteins with both emulsifying property and anti-adhesive activity against H. pylori. The emulsifying property was predicted by calculating the amphiphilic scores and secondary structures in silico. Six top-ranking peptides were synthesized for validation of their emulsifying and anti-adhesive activities. Three peptides (HLNLDFQLQEGGR, VNQAIYLLTTGAR, and ESLLNALTEHVK) showed high emulsifying activity by forming smaller oil droplet sizes of 1.396 ± 0.015 μm, 1.163 ± 0.010 μm, and 1.159 ± 0.257 μm, respectively. Compared to Tween 80, only VNQAIYLLTTGAR maintained good emulsifying stability at different pHs, ionic strengths, and heating. The anti-adhesive activity ranged from 36.3 ± 2.0% (VNQAIYLLTTGAR) to 5.5 ± 7.0% (AINDIRDQLER) at 10 mg/mL, which is attributable to binding of the peptides and H. pylori adhesins through hydrogen bonding and hydrophobic interactions. In conclusion, VNQAIYLLTTGAR showed both biological and techno-functional properties, thus making it a strong candidate for further development as a dual functional food ingredient.
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Developing effective radio frequency and ultraviolet combination technology based on evaluating quality characteristics of buckwheat
Journal of Peptide Science ( IF 2.408 ) Pub Date: 2023-05-19 , DOI: 10.1016/j.ifset.2023.103390
Radio frequency (RF) heating and ultraviolet (UV) radiation are widely used in food processing. In this study, effects of RF and UV treatment alone and in combination on quality characteristics of buckwheat were investigated and compared under the operational parameters used for effective food decontamination. Results showed that RF heating at the high temperature (H-RF, 105 °C) led to significant changes on physicochemical properties of buckwheat, including an increase in water absorption capacity (WAC), and decreases in swelling power (SP), emulsifying capability (EC), foaming capacity (FC), viscosity capability, gelatinization enthalpy (ΔH), and rheological property. Correspondingly, intermolecular hydrogen bonds were broken, short-range order degree (ratio of 1047/1022 cm−1 and 995/1022 cm−1), crystallinity degree, and SH group contents were reduced. The changes of these parameters were mitigated by RF treatment at the low temperature (L-RF, 90 °C). While the UV radiation only affected the FC, EC, viscosity capability, and rheological property. Especially, UV radiation at low intensity (L-UV, 2.25 mW/cm2) alone did not significantly influence the multi-scale structures and physicochemical properties of buckwheat. Meanwhile, buckwheat treated by L-RF alone or in combination with L-UV performed the similar properties, implying that the UV treatment after RF heating could not further alter the quality of buckwheat. These results would provide basic information for the selection of suitable treatment to meet the needs of developing an effective treatment process.
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Impact of external static electric field on surface tension of model solutions
Journal of Peptide Science ( IF 2.408 ) Pub Date: 2023-06-07 , DOI: 10.1016/j.ifset.2023.103406
Food foams are thermodynamically unstable systems. Their stabilization remains a challenge in the industry. To understand the interactions between an electrostatic field (SEF) and food foam, a microscopic study was conducted. Using a specially designed tensiometer, a liquid droplet (water, WPI solution, chickpea liquor) was placed between two parallel electrodes and subjected to an SEF (0 to 800 kV/m). Images of the pendant droplet were recorded throughout the experiment. Based on Laplace's equation, the surface tension was calculated as function of the applied voltage.The geometry of the droplet was deformed under SEF. The surface tension decreased proportionally to the rise of the voltage (γdistilled water=21.7.10−3 N/m at 800 kV/m).The mechanism causing surface tension reduction was found to be the electric charge existing on the liquid surface. By reducing surface tension, drops are likely to break up more easily during expansion, which improves the organoleptic qualities of the foam.
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Feasibility analysis of a newly developed multifunctional mastication simulator
Journal of Peptide Science ( IF 2.408 ) Pub Date: 2023-05-30 , DOI: 10.1016/j.ifset.2023.103393
Food oral mastication is a highly complicated dynamic process which involves multiple sequential or simultaneous operations. Ethical complication and technical difficulties for oral access make in situ studies of food oral processing highly challenging and, therefore, feasible instrumental techniques are highly desirable in order to be able to conduct food oral processing research in vitro instead. In this work, a newly developed mastication simulator equipped with 3D printed teeth, controlling units, and various probes have been developed. The device is capable of simulating chewing actions by using two step motors controlling transverse and longitudinal movements. The mastication units sits inside an airtight and properly temperature controlled chamber made of aluminum alloy. The chamber has various small ports to allow the addition of artificial saliva and access of probes monitoring of the temperature, conductivity and pH of the collected saliva. Fractured food particles can be collected for size distribution analysis and to quantify the kinetics of food mastication. Conductivity and pH of the collected fluid (artificial saliva + food juice) can be measured as a function of mastication time or chewing cycles. Air inside the chamber can be collected regularly for composition analysis so that the kinetics of aroma release of a food can be monitored during mastication. Nuts and food gels have been used for feasibility tests of the device. Results demonstrate that the current design provides a feasible tool for in vitro oral mastication analysis during food oral processing.
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Exposure to 222 nm far UV-C effectively inactivates planktonic foodborne pathogens and inhibits biofilm formation
Journal of Peptide Science ( IF 2.408 ) Pub Date: 2023-06-07 , DOI: 10.1016/j.ifset.2023.103411
This study investigated the performance of a 222 nm far-UV-C krypton-chloride excilamp for inactivation of major foodborne pathogenic and spoilage bacteria in thin liquid films (TLF, 1.2 mm thickness), on solid stainless steel surfaces (SS), and against biofilm formation on SS. Both gram-positives (Listeria monocytogenes, Staphylococcus aureus) and gram-negatives (Escherichia coli O157:H7, Pseudomonas aeruginosa) (109 CFU/mL starting concentration) were exposed to 222 nm light at cumulative doses of up to 354 mJ/cm2. Significant (P < 0.05) reductions (1.4–5.1 log CFU) were found for all bacteria, and inactivation kinetics was described well by the Weibull model (0.77 ≤ R2 ≤ 0.95). Substrate type (i.e., TLF vs. SS) substantially impacted treatment efficacy. No detectable resistance of L. monocytogenes was developed after repeated exposure to 222 nm in TLF. The 222 nm treatment also effectively minimized biofilm formation and growth by S. aureus and P. aeruginosa and increased the surviving cells' susceptibility to sodium hypochlorite by at least 2 fold.Industrial relevanceThis work demonstrates that 222 nm krypton-chloride excilamps can be used to effectively inactivate planktonic bacteria and inhibit biofilm formation and growth. This recommends them for use as novel nonthermal light-based systems for mitigation of pathogens and biofilms in a range of applications, including food processing, food service, and clinical environments.
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Temperature controlled cryoprinting of food for dysphagia patients
Journal of Peptide Science ( IF 2.408 ) Pub Date: 2023-04-11 , DOI: 10.1016/j.ifset.2023.103362
Temperature Controlled Cryoprinting (TCC), employs temperature-controlled freezing to generate a desired ice crystal microstructures in each printed voxel, to yield a 3D printed bioproduct with intended microstructure. We introduce the use of TCC, originally developed for tissue engineering, for food manufacturing. TCC was used to make a beef product with anisotropic texture, for people with dysphagia (food swallowing difficulties). The effects of printing, cross-linking order, and directional freezing rates on the microstructure, viscoelastic and textural properties of TCC beef, were examined. Scanning electron microscopy shows that when directional freezing occurred before cross-linking, the microstructure consists of anisotropic alternating ridges of beef material with elongated pores parallel to the freezing direction. Shear stress tests confirmed that the meat had solid-like behavior and textural anisotropy, a desirable property lacking in conventional isotropic dysphagia foods. International Dysphagia Diet Standardization Initiative tests categorize the TCC beef as level 6 (soft and bite-sized) food.Industrial relevanceThe TCC technology can be used to provide texture and anisotropic microstructure to a variety of isotropic food products, such as ground meat, alternative meat or synthetic meat. The TCC technology could be also used for one-step process that combines manufacturing and freezing of foods.
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Seaweed as an alternative protein source: Prospective protein extraction technologies
Journal of Peptide Science ( IF 2.408 ) Pub Date: 2023-05-09 , DOI: 10.1016/j.ifset.2023.103374
Demand for food production has increased due to population growth. The negative environmental impact of animal agriculture necessitates the search for alternatives to animal protein-based products. Potential health benefits from micronutrient-rich seaweeds have attracted significant attention for further research. This encourages the use of seaweed as an alternative protein-rich source. However, traditional seaweed protein extraction presents drawbacks because of energy and water-intensive treatments and poor extraction yield, which limit their application. There is an urge for cost-effective, novel, and sustainable technologies for seaweed protein extraction at the right techno-economics. Thus, this review article discusses the economic potential of seaweed proteins and identifies the traditional technologies applied to extract seaweed protein and their limitations. A detailed analysis of novel methods that could potentially be utilized to extract and enrich seaweed protein is presented. Various protein quantification/qualification approaches reported in the literature have been thoroughly assessed to compare their advantages and disadvantages. Technologies like the pulsed electric field, ultrasound- and microwave-assisted extraction, high-pressure processing, and subcritical-water extraction have huge potential to extract protein from seaweed sustainably yet are relatively under-explored. More research is required to develop further insights on the process-quality inter-relationship of these technologies for improved seaweed protein extraction. Essential amino acid index, protein digestibility corrected amino acid score, and digestible indispensable amino acid score are the best approaches to evaluate seaweed protein quality for human consumption. However, reported studies have barely covered these aspects, including seaweed protein's sensorial quality.
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Ultrasound assisted extraction of oils from apple seeds: A comparative study with supercritical fluid and conventional solvent extraction
Journal of Peptide Science ( IF 2.408 ) Pub Date: 2023-05-01 , DOI: 10.1016/j.ifset.2023.103370
The aim of this study was to optimize the processing conditions for the extraction of apple seed oil by applying ultrasounds (UAE) using hexane as solvent. A response surface methodology with a central composite design identified the following optimized parameters: 56 W of power (64% amplitude), 30 min at 30 °C. The obtained oil presented a fatty acids profile rich in linoleic acid (35.5 ± 2.8 g/100 g) with an antioxidant activity equal to 0.22 ± 0.1 mg Trolox/g oil and a total phenolic content of 0.16 ± 0.1 mg GAE/o oil. The chemical characteristics of the UAE oil were then compared with those obtained for the oils extracted with Soxhlet (SE) and supercritical fluid (SFE). UAE gave similar yields (17.20 ± 2.3%) compared to SFE (19.3 ± 2.1%), and SE (19.1 ± 1.5%). Fatty acid profiles were also not significantly different (p < 0.05). The UAE oil was richer in antioxidants like phloretin and phloridzin. Amygdalin was detected in UAE and SE oils but not in SFE oil. The comparison among the processes showed that the UAE was a more efficient and time-saving technique, while SFE was able to provide an oil free from amygdalin suitable for possible further food applications.
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Development of infrared-assisted hybrid solar dryer for drying pineapple slices: Investigation of drying characteristics, mass transfer parameters, and quality attributes
Journal of Peptide Science ( IF 2.408 ) Pub Date: 2023-07-20 , DOI: 10.1016/j.ifset.2023.103437
The research aims to the development and performance evaluation of an infrared-assisted hybrid solar dryer (IR-HSD) for drying pineapple slices. The IR-HSD contains an evacuated tube solar collector, blower assembly, drying chamber, infrared heater, phase change material (PCM) chamber, etc. The study investigates and compares the thermal profiling, drying kinetics, mass transfer parameters and quality attributes of pineapple slices dried using different methods, such as direct drying, phase change material (PCM)-assisted drying, PCM + IR-assisted drying, and sun drying. The average temperatures achieved inside the drying chamber for direct drying and PCM-assisted drying were 60.16 °C and 57.29 °C, respectively, while the temperature reached 60 °C for PCM + IR assisted drying. The average drying rate in PCM + IR drying was higher than in direct and PCM-assisted drying methods. The best-fitting models were the Modified Page model for direct and PCM + IR-assisted drying and the Midilli-Kucuk model for PCM-assisted and sun drying. The higher effective moisture diffusivity for PCM + IR-assisted drying was 2.59 × 10−9 m2/s, followed by direct and PCM-assisted drying. Similarly, the convective mass transfer coefficient obtained was 1.085 × 10−7 m/s, 8.321 × 10−8 m/s, and 1.381 × 10−7 m/s for direct, PCM-assisted, and PCM + IR-assisted drying, respectively. The superior quality attributes such as total flavonoid content (TFC), total phenolic content (TPC), and antioxidant activity were observed in all drying approaches with retention of colour except open sun drying, which decreased significantly. FTIR spectroscopy analysis confirmed the presence of different bioactive, including aromatic compounds, phenols and hydrocarbon functional groups. The infrared-assisted hybrid solar drying of pineapple slices showed a better drying process and quality attributes.
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Functional gels from bovine blood proteins as fat substitutes and potential carriers of heme iron
Journal of Peptide Science ( IF 2.408 ) Pub Date: 2023-05-26 , DOI: 10.1016/j.ifset.2023.103389
We evaluated technological and physicochemical properties and infrared spectra of heat-induced hydrogels (HGs) and emulgels (EGs) obtained from a composite gellant (DFM) of freeze-dried bovine plasma and red cell fraction. Results showed that 10% W/W of DFM is enough to produce gels of adequate self-support, with syneresis ranging from 3 to 11% and 6–13%, for HGs and EGs, respectively. The color differences were perceptible in all cases, and the opacity related to the assembly of the networks increased with the amount of DMF in both gels. Heat-induced gelation led to heme iron (HFe) retention efficiency higher than 89.45 ± 0.19%. Also, lipid oxidation levels in the EGs were lower than the threshold value. We concluded that 10% of DMF allowed obtaining appropriate gels for their use as fat substitutes and potential heme iron vehicles in food products. However, bioavailability studies are required to better understand their behavior under digestive conditions.Industrial relevanceCurrently, a low proportion of slaughterhouse blood is aimed at human consumption. Plasma is the most widely used fraction of bovine blood, while the red cell fraction has little application for human consumption, despite its incredible nutritional value. Therefore, the results of this study represent a promising alternative for the use of the red cell fraction, which could be applied to the preparation of highly absorbed iron-enriched foods, useful in the prevention or treatment of iron-deficiency anemia. The iron-enriched gels of our study could be used as fat substitutes in the design of low-fat or improved lipid-profile food matrixes (including baked goods and meat products), which implies adding value to a by-product of slaughterhouses and a potential benefit for the industry of reformulated food products.
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SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
生物4区 BIOCHEMISTRY & MOLECULAR BIOLOGY 生化与分子生物学4区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
5.20 55 Science Citation Index Science Citation Index Expanded Not
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